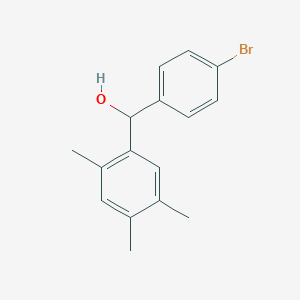
(4-Bromophenyl)(2,4,5-trimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(2,4,5-trimethylphenyl)methanol is an organic compound with the molecular formula C16H17BrO It is characterized by the presence of a bromophenyl group and a trimethylphenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,4,5-trimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,4,5-trimethylphenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 2,4,5-Trimethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,4,5-trimethylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 4-bromobenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2,4,5-trimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of (4-Bromophenyl)(2,4,5-trimethylphenyl)ketone.
Reduction: Formation of (4-Phenyl)(2,4,5-trimethylphenyl)methanol.
Substitution: Formation of (4-Substituted phenyl)(2,4,5-trimethylphenyl)methanol.
Scientific Research Applications
(4-Bromophenyl)(2,4,5-trimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the trimethylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)methanol
- (2-Bromo-4-chlorophenyl)(phenyl)methanol
- (4-Phenyl)(2,4,5-trimethylphenyl)methanol
Uniqueness
(4-Bromophenyl)(2,4,5-trimethylphenyl)methanol is unique due to the presence of both bromophenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
(4-bromophenyl)-(2,4,5-trimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-12(3)15(9-11(10)2)16(18)13-4-6-14(17)7-5-13/h4-9,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYFQQFXVJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C2=CC=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
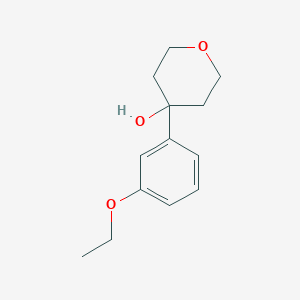
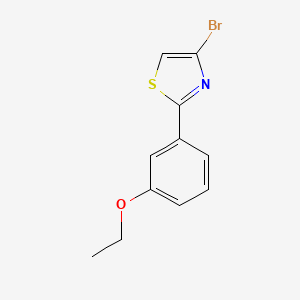
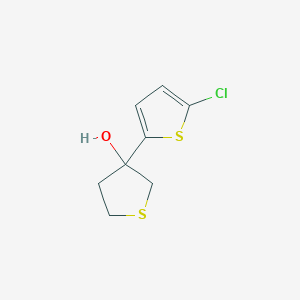
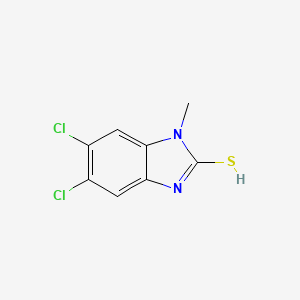
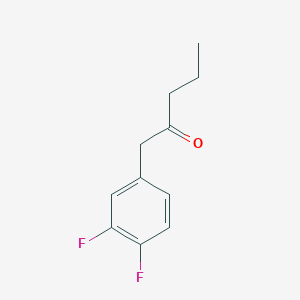
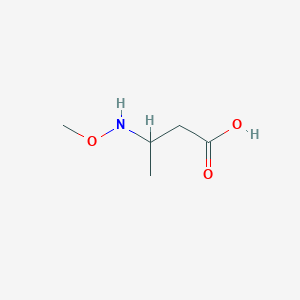
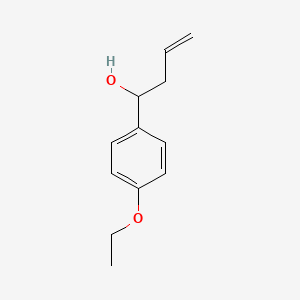
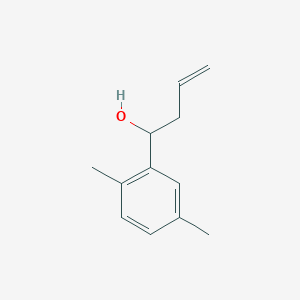
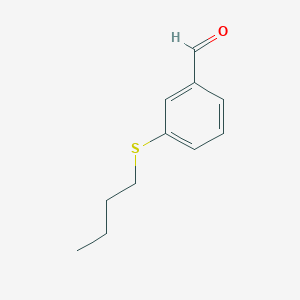
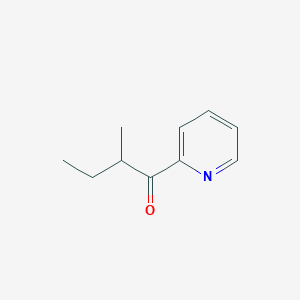
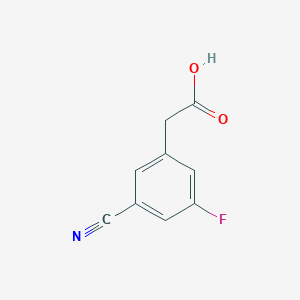
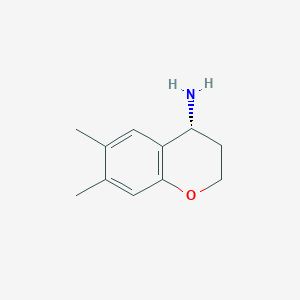
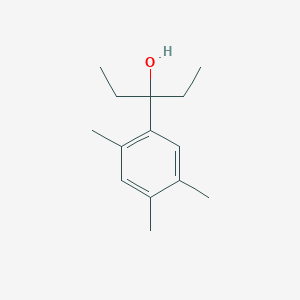
![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)
